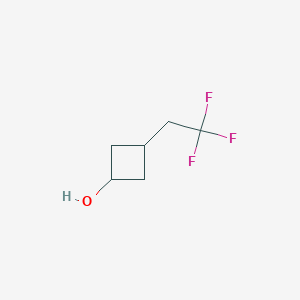
3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C6H9F3O . It is related to 2,2,2-Trifluoroethanol, which is a colourless, water-miscible liquid with a smell reminiscent of ethanol .
Molecular Structure Analysis
The InChI code for “3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is 1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 . This indicates that the molecule consists of a cyclobutan-1-ol group with a 2,2,2-trifluoroethyl group attached to it.Physical And Chemical Properties Analysis
“3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 154.13 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are prevalent in a diverse class of natural products, exhibiting intricate structural frameworks and pharmaceutical activities. The [2 + 2] cycloaddition method stands out as the primary approach for synthesizing cyclobutanes. Researchers have extensively employed this reaction mechanism over the past decade to create cyclobutane-containing natural products .
Flame Retardant in Lithium-Ion Batteries
Tris (2,2,2-trifluoroethyl) phosphate (TFP): has been synthesized and added to electrolytes in lithium-ion batteries to reduce flammability and enhance safety. By incorporating TFP, the self-extinguishing temperature (SET) decreases significantly, contributing to safer battery operation .
Horner-Wadsworth-Emmons Reactions
The application of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonate reagents has made Horner-Wadsworth-Emmons reactions suitable for forming both E- and Z-unsaturated enones. These reactions play a crucial role in organic synthesis .
Palladium-Catalyzed Trifluoroethylation of Organoboronic Acids
Researchers have employed 4-(2,2,2-trifluoroethyl)-1,1’-biphenyl as a trifluoroethylating agent in palladium-catalyzed reactions. This compound facilitates the synthesis of valuable organic molecules, with improved yields under optimized conditions .
Non-Flammable All-Fluorinated Electrolytes
An all-fluorinated electrolyte containing tri(2,2,2-trifluoroethyl) borate (TFEB) has been designed for high-stability cycling in lithium-ion batteries. This electrolyte, based on fluoroethylmethylcarbonate and fluoroethylene carbonate, enables safe operation at ultra-high cut-off voltages .
Medicinal Chemistry and Drug Design
Cyclobutane motifs serve as essential building blocks in medicinal chemistry. For instance, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, incorporates a 1,3-disubstituted cyclobutane structure. Similarly, other pharmaceuticals leverage cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJAYOLWSIONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

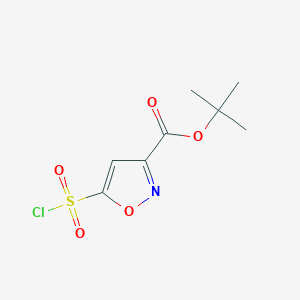
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
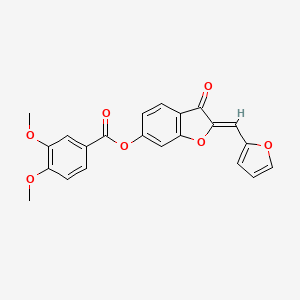


![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
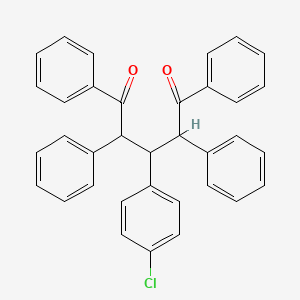
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)
![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)
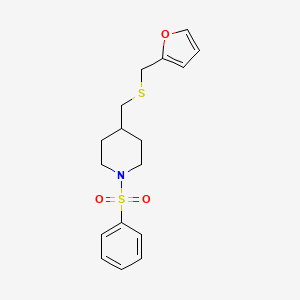
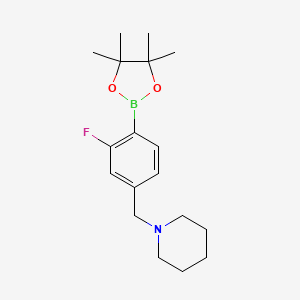
![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)